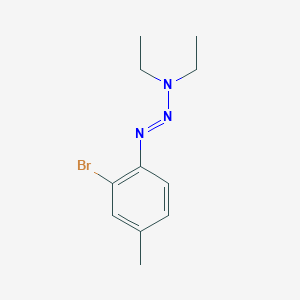![molecular formula C14H16N4O2 B12526699 Ethyl 3-[4-(2H-1,2,3-triazol-2-yl)anilino]but-2-enoate CAS No. 673477-97-9](/img/structure/B12526699.png)
Ethyl 3-[4-(2H-1,2,3-triazol-2-yl)anilino]but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[4-(2H-1,2,3-triazol-2-yl)anilino]but-2-enoate is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their versatile chemical properties and potential biological activities, including antimicrobial, anticancer, and antifungal properties .
Preparation Methods
The synthesis of Ethyl 3-[4-(2H-1,2,3-triazol-2-yl)anilino]but-2-enoate typically involves the use of “click” chemistry, a method known for its efficiency and selectivity. One common synthetic route involves the reaction of an alkyne with an azide in the presence of a copper(I) catalyst to form the triazole ring . The reaction conditions often include aqueous solvents and mild temperatures to ensure high yields and purity . Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Ethyl 3-[4-(2H-1,2,3-triazol-2-yl)anilino]but-2-enoate can undergo various chemical reactions, including:
Scientific Research Applications
Ethyl 3-[4-(2H-1,2,3-triazol-2-yl)anilino]but-2-enoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(2H-1,2,3-triazol-2-yl)anilino]but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form non-covalent interactions with the active sites of enzymes, inhibiting their activity . This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 3-[4-(2H-1,2,3-triazol-2-yl)anilino]but-2-enoate can be compared with other triazole derivatives, such as:
Ketoconazole: An antifungal agent with a triazole ring, used to treat fungal infections.
Fluconazole: Another antifungal agent, known for its broad-spectrum activity against fungal pathogens.
Voriconazole: A triazole derivative with potent antifungal activity, used in the treatment of severe fungal infections.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its potential for diverse applications in various fields .
Properties
CAS No. |
673477-97-9 |
|---|---|
Molecular Formula |
C14H16N4O2 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
ethyl 3-[4-(triazol-2-yl)anilino]but-2-enoate |
InChI |
InChI=1S/C14H16N4O2/c1-3-20-14(19)10-11(2)17-12-4-6-13(7-5-12)18-15-8-9-16-18/h4-10,17H,3H2,1-2H3 |
InChI Key |
UWIDRFOKHDEKEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)NC1=CC=C(C=C1)N2N=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


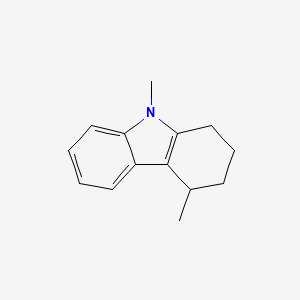
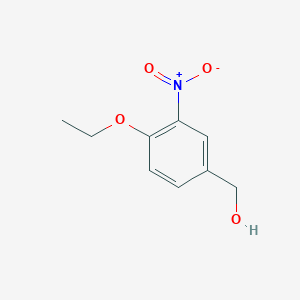
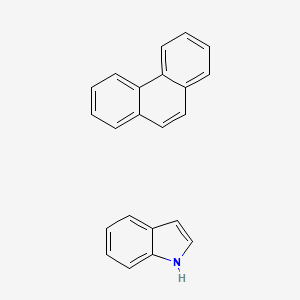
![6-(1-Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12526643.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate](/img/structure/B12526645.png)
![Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate](/img/structure/B12526650.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12526656.png)
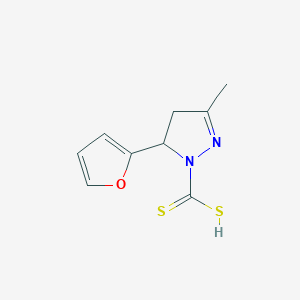
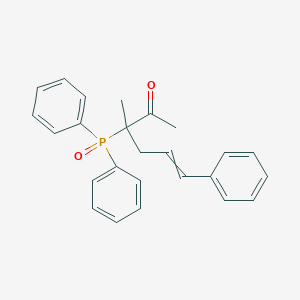
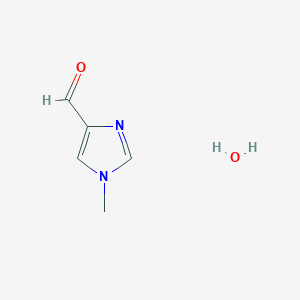
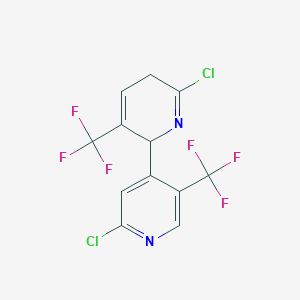
![4-(Methylsulfanyl)-2-[(propan-2-yl)oxy]butanoic acid](/img/structure/B12526683.png)

